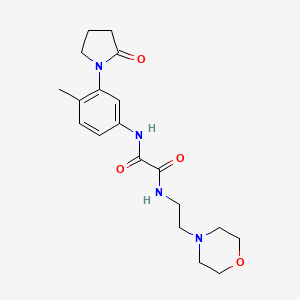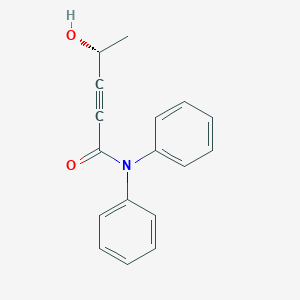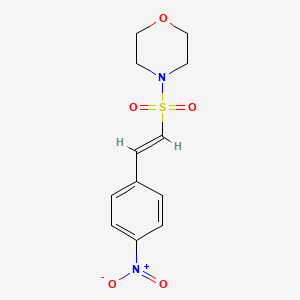
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to a class of molecules that are selective inhibitors of DNMT1 . These inhibitors can be useful in the treatment of cancer, pre-cancerous syndromes, beta hemoglobinopathy disorders, sickle cell disease, sickle cell anemia, and beta thalassemia, and diseases associated with DNMT1 inhibition .
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) discussed a compound effective in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its role in neurokinin-1 receptor antagonism, which is relevant to mental health and gastrointestinal disorders (Harrison et al., 2001).
Lanthanoid Chelates : Roy and Nag (1978) studied the complexes formed with lanthanoids, indicating the compound's utility in material science and inorganic chemistry (Roy & Nag, 1978).
Platelet Antiaggregating Activities : Ranise et al. (1991) explored its use in creating compounds with platelet antiaggregating activity, relevant for cardiovascular health (Ranise et al., 1991).
Orexin Receptor Antagonism : Dugovic et al. (2009) discussed its role in orexin receptor antagonism, which has implications for sleep disorders (Dugovic et al., 2009).
CB2 Cannabinoid Receptor Agonism : Chu et al. (2009) identified its potential as a CB2 cannabinoid receptor agonist, which could be significant in pain management (Chu et al., 2009).
Sensing Thorium Ions : Akl and Ali (2016) used it in the fabrication of electrodes for sensing Th(IV) ions, indicating its application in environmental monitoring (Akl & Ali, 2016).
Anticonvulsant Activity : Kamiński et al. (2015) synthesized new compounds showing potential as hybrid anticonvulsant agents (Kamiński et al., 2015).
Protective Effects in Neurotoxicity : Amazzal et al. (2007) reported its protective effects against MPP+-induced oxidative stress in neuroblastoma cells, relevant for neurodegenerative diseases (Amazzal et al., 2007).
Antimicrobial Activities : Kocabalkanlı et al. (2001) synthesized compounds showing antibacterial and antifungal activities, indicating its potential in antimicrobial therapies (Kocabalkanlı et al., 2001).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : Piccoli et al. (2012) studied its effects on compulsive food consumption, which could be significant in treating eating disorders (Piccoli et al., 2012).
Heterocyclic Chemistry : Solov’eva et al. (1993) researched its reactions with saturated cyclic amines, contributing to advancements in heterocyclic chemistry (Solov’eva et al., 1993).
Treatment in Bronchial Pneumonia : Ding and Zhong (2022) synthesized a compound using it as a raw material and tested its application in treating children's bronchial pneumonia (Ding & Zhong, 2022).
Glycolic Acid Oxidase Inhibition : Rooney et al. (1983) prepared derivatives as inhibitors of glycolic acid oxidase, important for understanding metabolic pathways (Rooney et al., 1983).
5-HT3 Antagonism : Matsui et al. (1992) synthesized a series of antagonists, contributing to research in neuropharmacology (Matsui et al., 1992).
Growth Hormone Secretagogue Metabolism : Borel et al. (2011) studied its metabolism to an unusual diimidazopyridine metabolite, enhancing our understanding of drug metabolism (Borel et al., 2011).
Human NK-1 Receptor Antagonism : Hale et al. (1998) focused on structural modifications for human neurokinin-1 receptor antagonism, significant for pain and migraine treatment (Hale et al., 1998).
Photocycloaddition Reactions : Wolven et al. (2006) investigated its use in photocycloaddition reactions, contributing to the field of organic chemistry (Wolven et al., 2006).
Cannabinoid CB1 Receptor Inverse Agonism : Landsman et al. (1997) studied its effects as an inverse agonist at the cannabinoid CB1 receptor, with implications for cannabinoid research (Landsman et al., 1997).
N-Methylation in Parkinson's Disease : Aoyama et al. (2000) researched its N-methylation ability in Parkinson's disease, offering insights into neurological conditions (Aoyama et al., 2000).
Insecticidal Activity : Bakhite et al. (2014) synthesized pyridine derivatives and tested their toxicity against cowpea aphids, demonstrating its potential in pest control (Bakhite et al., 2014).
Propriétés
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14-4-5-15(13-16(14)23-7-2-3-17(23)24)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAFVXEPLCYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)
![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)

![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)



![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)

